molecular formula C13H12BrNO B3173469 5-Bromo-2-(2-methylphenoxy)aniline CAS No. 946786-65-8

5-Bromo-2-(2-methylphenoxy)aniline

Cat. No.: B3173469
CAS No.: 946786-65-8
M. Wt: 278.14 g/mol
InChI Key: GJXSQOXCNXRFAV-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methylphenoxy)aniline is a substituted aniline derivative featuring a bromine atom at the 5-position and a 2-methylphenoxy group at the 2-position of the benzene ring. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. For instance, bromination of precursor anilines using reagents like N-bromosuccinimide (NBS) (as shown in and ) or substitution reactions involving phenoxy groups () are common strategies.

Key properties include:

  • Molecular formula: C₁₃H₁₂BrNO
  • Molecular weight: ~290.15 g/mol (estimated based on structural analogs).
  • Functional groups: Aromatic amine, bromine substituent, ether-linked 2-methylphenoxy group.

Properties

IUPAC Name

5-bromo-2-(2-methylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-9-4-2-3-5-12(9)16-13-7-6-10(14)8-11(13)15/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXSQOXCNXRFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(2-methylphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-Bromo-2-(2-methylphenoxy)aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological function of the target molecules .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 5-Bromo-2-(2-methylphenoxy)aniline with related compounds, highlighting differences in substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference ID
5-Bromo-2-(4-fluorophenoxy)aniline C₁₂H₉BrFNO 282.11 4-fluorophenoxy Potential pharmaceutical intermediate
5-Bromo-2-(3-ethoxyphenoxy)aniline C₁₄H₁₄BrNO₂ 308.17 3-ethoxyphenoxy Higher lipophilicity (XLogP3: 3.8)
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline C₁₀H₁₅BrN₂O 259.14 Dimethylamino-ethoxy Enhanced solubility in polar solvents
5-Bromo-2-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 Trifluoromethyl Thermal stability; agrochemical applications
5-Bromo-2-[(2,4-dimethylphenyl)sulfanyl]aniline C₁₄H₁₄BrNS 308.24 Sulfanyl group, 2,4-dimethylphenyl Electron-rich for coupling reactions

Key Observations :

  • Substituent Effects: The 2-methylphenoxy group in the target compound provides moderate steric hindrance compared to bulkier groups like 3-ethoxyphenoxy or sulfanyl derivatives .
  • Lipophilicity : Compounds with ethoxy or trifluoromethyl groups exhibit higher logP values, favoring membrane permeability in drug design .
  • Reactivity : The sulfanyl group in 5-Bromo-2-[(2,4-dimethylphenyl)sulfanyl]aniline enhances electron density, making it suitable for cross-coupling reactions .

Critical Analysis :

  • Bromination with NBS is highly efficient for aromatic systems (e.g., 90–96% yields) .
  • Substituent positioning (e.g., ortho vs. para) influences reaction pathways and selectivity, as seen in the synthesis of trifluoromethyl derivatives .

Biological Activity

5-Bromo-2-(2-methylphenoxy)aniline is an organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanism of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C14H14BrNO2C_{14}H_{14}BrNO_2 and features a bromine atom, a methyl group, and a phenoxy group attached to an aniline structure. This unique combination of functional groups contributes to its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes, with the Suzuki–Miyaura coupling reaction being a common method. This reaction allows for the formation of carbon-carbon bonds, making it effective for synthesizing complex organic molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the phenoxy group enhances its lipophilicity and membrane permeability, facilitating interactions that can modulate enzyme activity or inhibit certain biological pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, potentially impacting metabolic pathways.
  • Antibacterial Activity : Preliminary studies suggest that it may possess antibacterial properties, although specific data is still limited.
  • Protein-Ligand Interactions : The compound is utilized in proteomics to study protein interactions and functions, making it significant in biochemical research.

Enzyme Interaction Studies

Recent investigations into the enzyme inhibition potential of this compound have revealed promising results. For instance:

  • Alkaline Phosphatase Inhibition : Compounds similar to this compound have been shown to inhibit alkaline phosphatase with significant potency (IC50 values around 1.469±0.02μM1.469\pm 0.02\,\mu M) . This suggests potential therapeutic applications in conditions where alkaline phosphatase plays a role.

Antibacterial Activity

In vitro studies have evaluated the antibacterial activity against various pathogens. For example:

CompoundMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
This compoundTBDTBD
Control (Ciprofloxacin)6.25 mg/mL17 mm

These results indicate that while further studies are needed to establish its efficacy definitively, there is potential for development as an antibacterial agent .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for further research in drug development. Its ability to modulate enzyme activity and interact with proteins positions it as a potential therapeutic agent for various diseases, including infections and metabolic disorders.

Q & A

Basic: What are the common synthetic routes for 5-Bromo-2-(2-methylphenoxy)aniline?

The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling . For example:

  • Nucleophilic substitution : Reacting 2-methylphenol with a brominated nitrobenzene derivative, followed by reduction of the nitro group to an amine .
  • Coupling reactions : Using palladium catalysts to couple brominated aniline intermediates with substituted aryl boronic acids .
    Key considerations include solvent choice (e.g., toluene/ethanol/water mixtures), temperature control (80–110°C), and catalysts (e.g., Pd(PPh₃)₄) to ensure regioselectivity and yield .

Basic: How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • Mass spectrometry (LCMS) : Molecular ion peaks (e.g., m/z 307 [M+H]+^+) verify the molecular weight (320.22 g/mol) .
  • X-ray crystallography : Resolves steric effects from the 2-methylphenoxy group and bromine substituent .

Intermediate: How does steric hindrance from the 2-methylphenoxy group influence reactivity?

The ortho-methyl group creates steric bulk, reducing accessibility for electrophilic substitution. This necessitates:

  • High-temperature conditions for reactions like bromination or amination.
  • Use of bulky catalysts (e.g., Pd with phosphine ligands) to mitigate steric interference in coupling reactions .
    Electronic effects from the bromine atom (strong -I effect) further direct substitution to the para position relative to the amine .

Advanced: What methodologies assess the compound’s biological activity and target interactions?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or oxidoreductases .
  • Surface plasmon resonance (SPR) : Quantifies binding affinities (KD_D) to proteins or DNA .
  • Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization .
    Contradictory activity data (e.g., varying IC₅₀ across studies) may arise from differences in assay pH, solvent (DMSO vs. aqueous buffers), or protein isoforms .

Advanced: How is this compound applied in drug discovery pipelines?

  • Scaffold for pharmacophore design : The bromine and phenoxy groups serve as halogen-bond donors and hydrophobic anchors in structure-activity relationship (SAR) studies .
  • Proteolysis-targeting chimeras (PROTACs) : Functionalized derivatives degrade target proteins (e.g., WDR5) by linking to E3 ubiquitin ligases .
  • Metabolic stability testing : Microsomal assays (e.g., liver microsomes) evaluate CYP450-mediated degradation .

Basic: What are the stability and handling protocols for this compound?

  • Storage : Amber vials at –20°C to prevent photodegradation of the bromine substituent .
  • Solubility : DMSO or ethanol (10–50 mM stock solutions) for biological assays; aqueous buffers require sonication due to hydrophobicity .
  • Decomposition risks : Avoid strong oxidizers (e.g., H2_2O2_2) to prevent debromination .

Intermediate: What analytical challenges arise in quantifying impurities during synthesis?

  • HPLC challenges : Co-elution of byproducts (e.g., dehalogenated derivatives) requires gradient elution with C18 columns and UV detection at 254 nm .
  • Mass spectral interference : Isotopic patterns from bromine (79Br/81Br^{79}Br/^{81}Br) complicate quantification; use high-resolution MS (HRMS) for clarity .

Advanced: How are computational models used to predict interaction mechanisms?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with targets (e.g., kinase active sites) .
  • DFT calculations : Assess electronic effects (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .
  • MD simulations : Track conformational stability of protein-ligand complexes over 100-ns trajectories .

Intermediate: How can reaction yields be optimized for large-scale synthesis?

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., bromination) .
  • Catalyst screening : Test Pd/XPhos systems for Suzuki couplings to reduce catalyst loading (<1 mol%) .
  • DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) using response surface methodology .

Advanced: How are contradictory bioactivity results resolved in interdisciplinary studies?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual) .
  • Orthogonal assays : Validate kinase inhibition via both radiometric and fluorescence-based methods .
  • Structural analogs : Synthesize derivatives to isolate contributions of specific substituents (e.g., bromine vs. methylphenoxy) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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